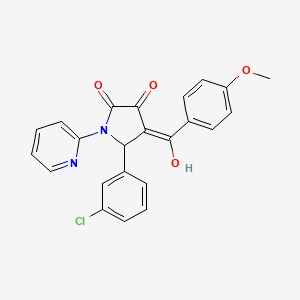![molecular formula C7H10N4O3S2 B5314650 N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as ATS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATS is a thiadiazole derivative that has been synthesized using various methods. Its unique chemical structure has led to its use in scientific research, particularly in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. It is believed to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, leading to apoptosis. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide also has potential applications in the treatment of other diseases, such as glaucoma and epilepsy. Further research is needed to determine its efficacy in these areas. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has potential applications in the field of materials science, particularly in the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be achieved using various methods, including the reaction of allylamine with chlorosulfonic acid to form N-(allylsulfamoyl) allylamine. This intermediate is then reacted with thiosemicarbazide to form the desired product, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride to form N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide.
Aplicaciones Científicas De Investigación
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[5-(prop-2-enylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h3,8H,1,4H2,2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGVAGPEYDIGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)

![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)


![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
